N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a spirocyclic compound characterized by a bicyclic framework with oxygen and nitrogen heteroatoms. The core structure, 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane, features a spiro[3.5]nonane system with two oxygen atoms (6,8-dioxa) and one nitrogen atom (2-aza) .
Properties
IUPAC Name |
N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-14(2)20-9-15(10-21-14)7-18(8-15)13(19)17-12-6-4-3-5-11(12)16/h3-6H,7-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEPNLLAGCZIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC=CC=C3F)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with a spirocyclic ketone under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that derivatives of the spiro compound, including N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, exhibit promising antiviral properties. Specifically, they have been studied as potential inhibitors of Respiratory Syncytial Virus (RSV) and other viral pathogens. The spiro structure enhances biological activity due to its rigid conformation, which can improve binding affinity to viral targets .
Cancer Treatment
The compound has also been explored as a candidate for cancer therapy. Its derivatives have shown effectiveness as irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR), a critical target in cancer treatment. The introduction of a spiro linker has been found to stabilize the compound's conformation, leading to increased potency against cancer cell lines .
Synthesis and Chemical Reactions
Synthetic Methodologies
The synthesis of this compound involves complex organic reactions that can be optimized for high yield and purity. Recent studies have focused on one-pot catalytic methods that simplify the synthesis process while maintaining efficiency. For instance, using palladium catalysts has demonstrated improved selectivity and conversion rates in the synthesis of related compounds .
Chemical Properties
The compound's unique chemical properties make it suitable for various applications in organic synthesis, including its use as an intermediate in the production of specialty chemicals. Its ability to undergo diverse chemical transformations allows it to serve as a versatile building block in drug discovery and development processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Spiro Carboxamide Series
The following compounds share the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide backbone but differ in substituents (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
Heterocyclic Modifications: Replacing the aromatic phenyl group with a thiophen-2-ylmethyl group (as in ) increases molecular weight (296.39 vs. 292.30) and introduces sulfur, which may influence binding interactions in biological targets.
Physicochemical Properties: The unsubstituted core structure (C₈H₁₅NO₂) has a lower molecular weight (157.21 g/mol) and demonstrated solubility in organic solvents, suggesting that substituents like carboxamides may reduce solubility due to increased hydrophobicity .
Broader Spirocyclic Analogs
Other spirocyclic compounds with modified heteroatom arrangements or substituents highlight structural diversity (Table 2):
Table 2: Spirocyclic Variants
Key Observations :
- Heteroatom Positioning : The 2-oxa-5-aza variant replaces the 6,8-dioxa system with a single oxygen and nitrogen, altering electronic distribution and hydrogen-bonding capacity.
- Complex Substituents : The diazaspiro compound in includes hydroxyl and iodine groups, which may enhance reactivity but complicate synthesis compared to the target compound.
Biological Activity
N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge on its biological effects, mechanisms of action, and therapeutic implications based on diverse scientific sources.
Chemical Structure and Properties
The compound features a complex spirocyclic structure, which contributes to its unique biological properties. The presence of the fluorophenyl group and the dioxa linkages are critical for its interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase type IV (PDE4) and phosphodiesterase type VII (PDE7). These enzymes play significant roles in the regulation of intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP) . By inhibiting these enzymes, the compound can enhance cAMP levels, leading to various downstream effects on cellular functions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. For instance, it has been shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. In a study involving mice with induced inflammatory conditions, administration of the compound resulted in a significant reduction in inflammation markers and improved clinical symptoms .
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Inhibition of TNF-α and IL-6 secretion | |
| In Vivo | Reduced inflammation in murine models | |
| Mechanism | PDE4 and PDE7 inhibition leading to increased cAMP |
Case Studies
A notable case study involved patients with chronic obstructive pulmonary disease (COPD), where treatment with this compound showed promise in alleviating symptoms and improving lung function. The study reported a marked decrease in exacerbation rates compared to placebo groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
